

Application Notes and Protocols for GSK9311 in Chromatin Biology

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Compound of Interest

Compound Name: GSK9311

Cat. No.: B15623670

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These application notes provide a comprehensive guide for the experimental design and use of **GSK9311**, a chemical probe for studying chromatin biology. **GSK9311** serves as a crucial negative control for its potent and selective BRPF1 bromodomain inhibitor analogue, GSK6853. Understanding the experimental context and proper application of **GSK9311** is essential for the accurate interpretation of data in studies targeting the BRPF1 bromodomain.

Introduction to GSK9311 and BRPF1

Bromodomain and PHD Finger-containing Protein 1 (BRPF1) is a key scaffolding protein within the MOZ (Monocytic Leukemia Zinc Finger Protein) and MORF (MOZ-Related Factor) histone acetyltransferase (HAT) complexes. These complexes play a critical role in chromatin remodeling and gene transcription by acetylating histone H3 at specific lysine residues, notably H3K14 and H3K23. The bromodomain of BRPF1 is responsible for recognizing acetylated histones, thereby tethering the HAT complex to chromatin and facilitating the acetylation of neighboring nucleosomes, which leads to a more open chromatin structure and gene activation.

GSK9311 is a less active analogue of the potent BRPF1 inhibitor, GSK6853. Due to a modification in its chemical structure, **GSK9311** exhibits significantly reduced binding affinity for the BRPF1 bromodomain. This property makes it an ideal negative control in experiments designed to investigate the biological functions of BRPF1 and the effects of its inhibition by

GSK6853. By comparing the cellular and molecular effects of GSK6853 to those of **GSK9311**, researchers can distinguish on-target effects from off-target or non-specific activities.

Data Presentation: Quantitative Comparison of GSK9311 and GSK6853

The following tables summarize the key quantitative data for **GSK9311** and its active analogue, GSK6853, providing a clear comparison of their biochemical and cellular activities.

Table 1: Biochemical Activity of **GSK9311** and GSK6853 against BRPF Bromodomains

| Compound | Target | pIC50 |
|----------|----------------------------|--|
| GSK9311 | BRPF1 | 6.0[1] |
| BRPF2 | 4.3[1] | |
| GSK6853 | BRPF1 | Potent (pIC50 not specified, but potent) |
| BRPF2 | Less potent than for BRPF1 | |

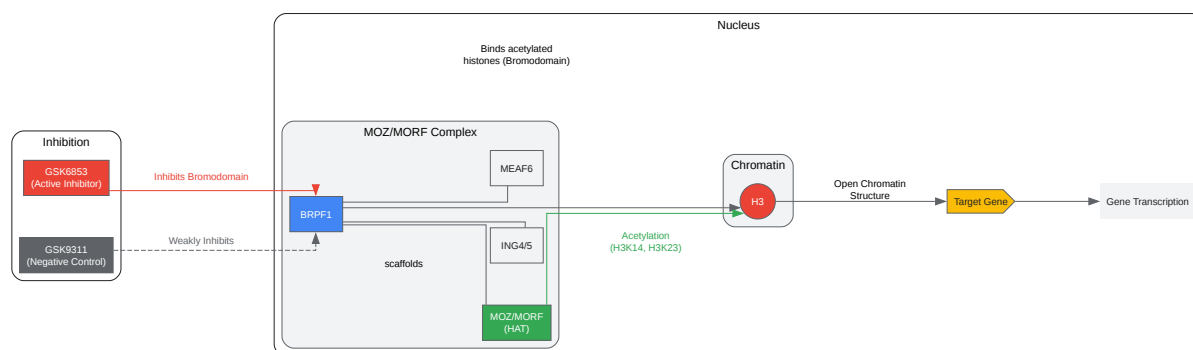
Table 2: Cellular Target Engagement of **GSK9311** and GSK6853

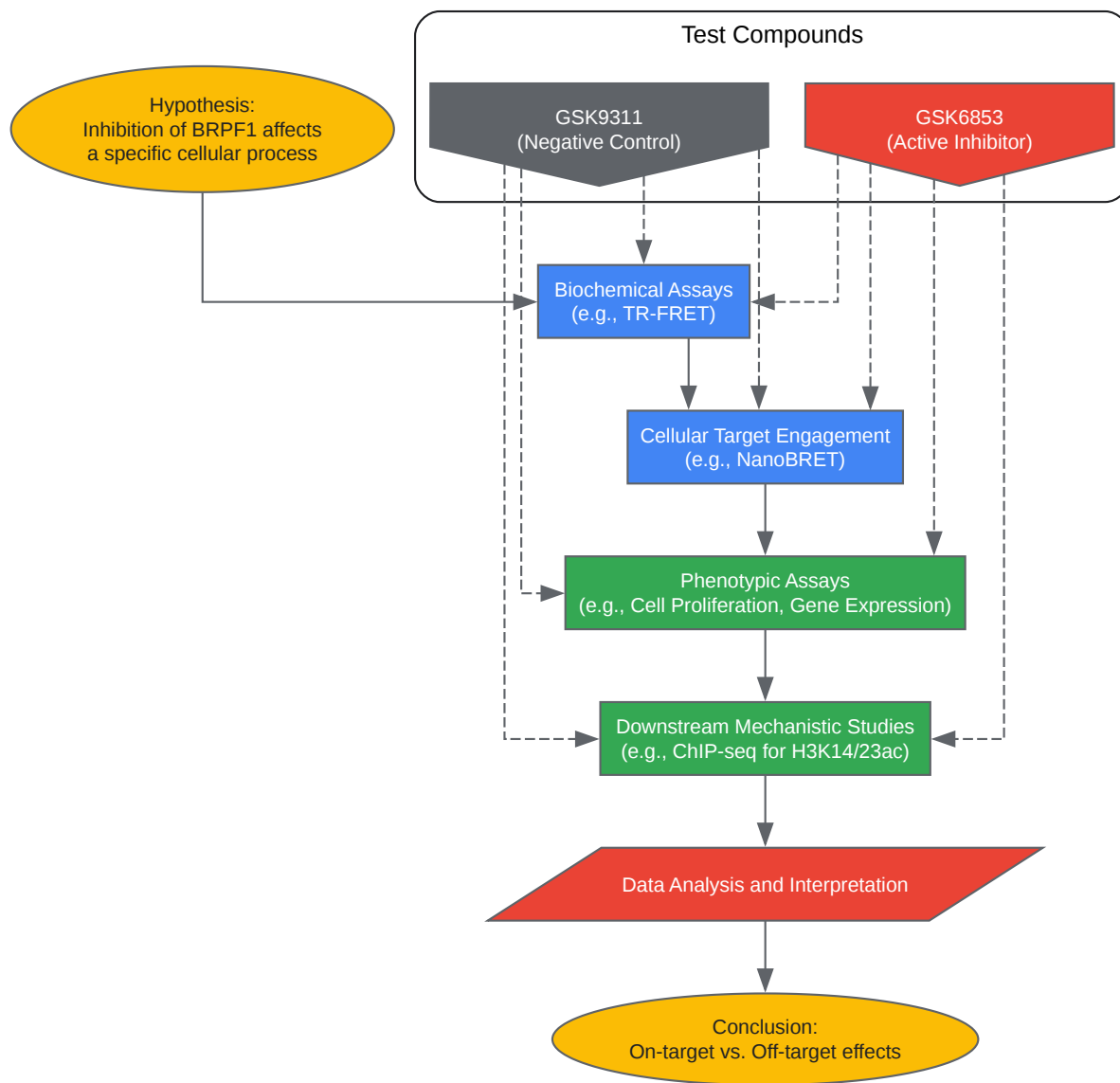
| Compound | Assay | Cell Line | Cellular IC50 |
|----------|--|-----------|---------------|
| GSK9311 | NanoBRET™ Cellular Target Engagement Assay | HEK293 | No effect[2] |
| GSK6853 | NanoBRET™ Cellular Target Engagement Assay | HEK293 | 20 nM[2] |

Signaling Pathway

The following diagram illustrates the role of the BRPF1-MOZ/MORF complex in histone acetylation and gene activation, the process inhibited by GSK6853. **GSK9311**, as a negative

control, would not be expected to significantly perturb this pathway.





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References

- 1. GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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